4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride (CAS 874804-14-5) is a highly functionalized electrophilic precursor utilized in advanced pharmaceutical and agrochemical synthesis. It features a reactive sulfonyl chloride for rapid sulfonamidation, a C4-bromine for transition-metal-catalyzed cross-coupling, and a specific fluoro-methyl substitution pattern that dictates both the physicochemical properties of the final molecule and the steric environment of the coupling site. Procuring this exact scaffold allows synthetic chemists to bypass multi-step functionalization, offering a direct, high-yield route to conformationally restricted, metabolically stable sulfonamide derivatives critical for modern drug discovery programs, such as the development of novel anti-tubercular agents [1].
Substituting this compound with simpler analogs like 4-bromobenzenesulfonyl chloride or 4-bromo-2-fluorobenzenesulfonyl chloride fundamentally alters both process chemistry and final product performance. The absence of the C2-fluorine reduces the electrophilicity of the sulfonyl group, frequently requiring harsher conditions or stronger bases for sulfonamide formation with deactivated amines. Furthermore, omitting the C5-methyl group removes critical steric bulk adjacent to the C4-bromine. This bulk is essential for restricting the dihedral angle of subsequent biaryl coupling products, locking them into their bioactive conformations. Using a generic substitute therefore risks synthesizing a highly flexible, less potent, or metabolically vulnerable final compound, ultimately leading to wasted downstream scale-up efforts and reduced target affinity [1].
The presence of the strongly electron-withdrawing fluorine atom ortho to the sulfonyl chloride significantly enhances the electrophilicity of the sulfur center. In standard protocols, 4-bromo-2-fluoro-5-methylbenzenesulfonyl chloride achieves complete conversion with primary amines (e.g., 2-aminoethanol) in mild conditions (THF, room temperature, 5 hours) without the need for elevated temperatures or specialized catalysts [1]. In contrast, unfluorinated analogs often require extended reaction times or heating to achieve comparable yields, increasing the risk of side reactions or degradation of sensitive amine partners.
| Evidence Dimension | Reaction time for >90% sulfonamide conversion at room temperature |
| Target Compound Data | 5 hours (with 2-aminoethanol in THF/Et3N) |
| Comparator Or Baseline | 4-Bromo-3-methylbenzenesulfonyl chloride (Unfluorinated baseline: typically 12-18 hours) |
| Quantified Difference | Up to 70% reduction in reaction time |
| Conditions | Standard sulfonamidation: 1.0 eq sulfonyl chloride, 1.0 eq amine, 2.0 eq Et3N, THF, 25°C |
Faster, room-temperature conversion minimizes energy costs and improves throughput in parallel library synthesis and process scale-up.
The C5-methyl group is positioned directly ortho to the C4-bromine, providing critical steric hindrance during and after transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This steric bulk significantly increases the rotational barrier around the newly formed C-C bond compared to analogs lacking the methyl group [1]. This restricted rotation is frequently exploited to lock biaryl systems into specific atropisomeric or highly twisted conformations, which is a proven strategy for increasing target binding affinity and reducing off-target effects in kinase and bacterial enzyme inhibitors.
| Evidence Dimension | Biaryl rotational barrier (energy of activation for rotation) |
| Target Compound Data | Elevated rotational barrier (typically >20 kcal/mol for ortho-methyl biaryls) |
| Comparator Or Baseline | 4-Bromo-2-fluorobenzenesulfonyl chloride (Lacking C5-methyl: <15 kcal/mol, freely rotating) |
| Quantified Difference | Induces conformational restriction (atropisomerism possible depending on coupling partner) |
| Conditions | Post-Suzuki coupling biaryl product analysis |
Procuring the methylated precursor is essential for synthesizing conformationally locked drugs, directly impacting target selectivity and potency.
The C2-fluorine atom exerts a strong inductive electron-withdrawing effect that propagates to the adjacent sulfonamide nitrogen in the final product. This effect typically lowers the pKa of the resulting sulfonamide NH by approximately 0.5 to 1.0 units compared to non-fluorinated derivatives [1]. This precise pKa modulation is critical for optimizing the ionization state of the molecule at physiological pH (7.4), which directly influences both aqueous solubility and the strength of hydrogen-bonding interactions within the target protein's active site.
| Evidence Dimension | Calculated pKa of resulting primary sulfonamide NH |
| Target Compound Data | Lowered pKa (typically 7.5 - 8.5) |
| Comparator Or Baseline | 4-Bromo-3-methylbenzenesulfonyl chloride (Unfluorinated baseline: typically 8.5 - 9.5) |
| Quantified Difference | ~0.5 - 1.0 unit reduction in pKa |
| Conditions | Aqueous solution, 25°C |
A lower pKa ensures a higher fraction of ionized drug at physiological pH, crucial for solubility and target engagement.
Because the C5-methyl group provides essential steric bulk adjacent to the cross-coupling site, this compound serves as a highly effective starting material for synthesizing highly twisted biaryl sulfonamides. This structural rigidity is critical for fitting into specific hydrophobic pockets of target enzymes, such as in the development of novel anti-tubercular agents where precise spatial orientation dictates efficacy [1].
The presence of the C2-fluorine allows medicinal chemists to predictably lower the pKa of the resulting sulfonamide. This makes the compound a highly targeted choice for projects requiring fine-tuning of physiological ionization to improve aqueous solubility, oral bioavailability, or specific hydrogen-bond donor properties at the target site [1].
Due to the enhanced electrophilicity imparted by the ortho-fluorine, this sulfonyl chloride reacts rapidly and cleanly with a wide variety of amines at room temperature. It is a practical selection for automated or parallel synthesis workflows where minimizing reaction times and avoiding harsh conditions are necessary to maintain high throughput and purity [1].